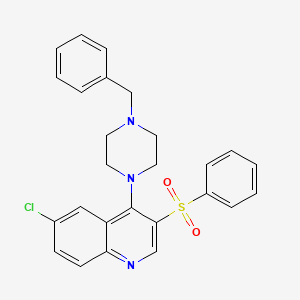

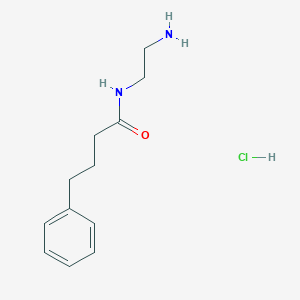

4-(4-Benzylpiperazin-1-yl)-6-chloro-3-(phenylsulfonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-Benzylpiperazin-1-yl)-6-chloro-3-(phenylsulfonyl)quinoline” is a chemical compound that belongs to the class of quinolines. Quinolines are a group of organic compounds with a benzene ring fused to a pyridine ring . Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .科学的研究の応用

Chemical Synthesis and Structural Analysis

- Preparation of Triazolo Quinolines : A study detailed the synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates, which are related to the chemical structure of interest. This process involves reactions with quinoline, indicating the potential for generating novel quinoline derivatives with specific functional groups (Ito, Kakehi, Matsuno, & Yoshida, 1980).

Biological Activity and Potential Therapeutic Uses

Anticancer Properties : Research on novel quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties showed pronounced cancer cell growth inhibitory effects, suggesting the potential therapeutic application of quinoline derivatives in cancer treatment. Some compounds exhibited selective activity against pancreatic and cervical cancer cell lines, highlighting the importance of quinoline structures in developing new anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Anti-inflammatory and Receptor Binding : A study focused on the design, synthesis, and evaluation of compounds at the human histamine H4 receptor, identifying new lead structures for H4R ligands based on the quinoxaline scaffold. Some compounds demonstrated significant anti-inflammatory properties in vivo, indicating the utility of quinoline derivatives in developing treatments for inflammatory conditions (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).

Fluorescent Probes and Imaging

- Fluorescent Quinoline Derivatives : Research into novel fluorescent probes based on quinoline derivatives has shown that these compounds exhibit significant fluorescence in solution, with potential applications in imaging and sensing technologies. The study highlighted the synthesis and photophysical properties of these compounds, emphasizing their utility in various scientific and technological fields (Bodke, Shankerrao, & Harishkumar, 2013).

将来の方向性

The future directions for research on “4-(4-Benzylpiperazin-1-yl)-6-chloro-3-(phenylsulfonyl)quinoline” could involve further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to explore its potential use in medical and pharmaceutical applications.

特性

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBDYQFJDBZDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)